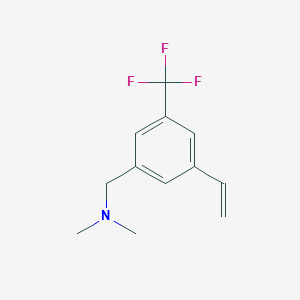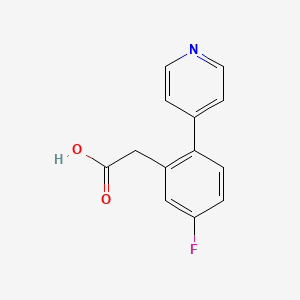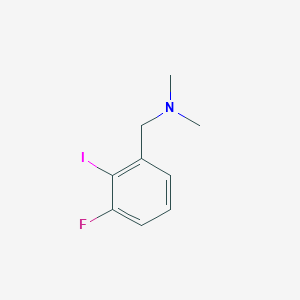
1-Bromo-4-(2-methanesulfonylethoxy)-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(2-methanesulfonylethoxy)-2-methylbenzene is a white solid compound with the chemical formula C10H13BrO3S and a molecular weight of 293.18 g/mol. This compound is known for its unique structure, which includes a bromine atom, a methanesulfonylethoxy group, and a methyl group attached to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(2-methanesulfonylethoxy)-2-methylbenzene typically involves the bromination of 4-(2-methanesulfonylethoxy)-2-methylbenzene. This process can be carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. This ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-4-(2-methanesulfonylethoxy)-2-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The methanesulfonylethoxy group can be oxidized under specific conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
1-Bromo-4-(2-methanesulfonylethoxy)-2-methylbenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-(2-methanesulfonylethoxy)-2-methylbenzene involves its interaction with specific molecular targets and pathways. The bromine atom and methanesulfonylethoxy group play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-(2-methanesulfonylethoxy)benzene: Similar structure but lacks the methyl group.
4-Bromo-2-methylphenol: Contains a bromine and methyl group but lacks the methanesulfonylethoxy group.
1-Bromo-2-methyl-4-nitrobenzene: Contains a bromine and methyl group with a nitro group instead of methanesulfonylethoxy.
Uniqueness
1-Bromo-4-(2-methanesulfonylethoxy)-2-methylbenzene is unique due to the presence of both the methanesulfonylethoxy group and the methyl group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H13BrO3S |
|---|---|
Peso molecular |
293.18 g/mol |
Nombre IUPAC |
1-bromo-2-methyl-4-(2-methylsulfonylethoxy)benzene |
InChI |
InChI=1S/C10H13BrO3S/c1-8-7-9(3-4-10(8)11)14-5-6-15(2,12)13/h3-4,7H,5-6H2,1-2H3 |
Clave InChI |
NUUMGFJHNVBUDK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OCCS(=O)(=O)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


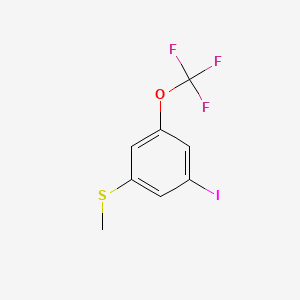
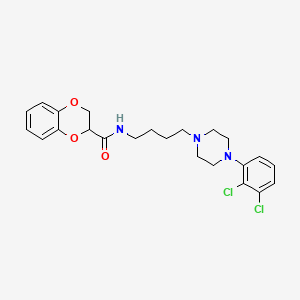
![4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl]butanoic acid ethyl ester](/img/structure/B14767420.png)
![3-Hydroxy-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14767427.png)
![3-[[(4S)-4,5-Dihydro-2-methyl-4-oxazolyl]methyl]-1-(1-methylethyl)-1H-indole](/img/structure/B14767432.png)
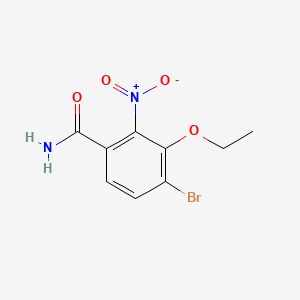
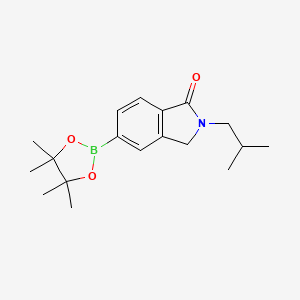
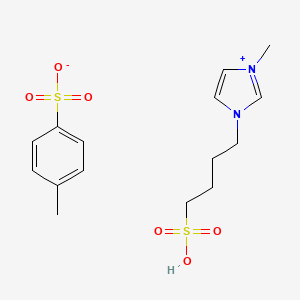

![ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.5]non-2-ene-7-carboxylate](/img/structure/B14767456.png)
